molecular formula C7H2Br2F2O2 B3121328 3,5-Dibromo-2,6-difluorobenzoic acid CAS No. 28314-84-3

3,5-Dibromo-2,6-difluorobenzoic acid

Cat. No. B3121328
CAS RN: 28314-84-3
M. Wt: 315.89 g/mol
InChI Key: NPMNNKGHXSMSFJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluorobenzoic acid is a chemical compound with the molecular weight of 315.9 .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2,6-difluorobenzoic acid is 1S/C7H2Br2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dibromo-2,6-difluorobenzoic acid is a solid substance . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The research by Schlosser and Heiss (2003) showcased the versatility of 1,3-difluorobenzene as a starting material for the selective synthesis of benzoic acids and bromobenzoic acids through modern organometallic methods. Their work highlighted the synthesis route for compounds including 3,5-dibromo-2,6-difluorobenzoic acid via regioflexible substitution, demonstrating the compound's role as a key intermediate in organic synthesis Schlosser & Heiss, 2003.

Environmental Chemistry and Biodegradation

  • Chen et al. (2018) discovered a new oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoate by Pigmentiphaga sp. strain H8, providing insights into the environmental fate and microbial degradation of halogenated aromatic compounds. This study underscores the potential environmental impacts and biodegradation pathways of halogenated benzoic acids, including those structurally similar to 3,5-dibromo-2,6-difluorobenzoic acid Chen et al., 2018.

Materials Science and Luminescence Properties

  • Du et al. (2020) explored the synthesis of lanthanide ternary complexes involving 2,4-difluorobenzoic acid and highlighted their crystal structures, thermoanalysis, and luminescence properties. Although not directly using 3,5-dibromo-2,6-difluorobenzoic acid, this research indicates the broader utility of difluorobenzoic acid derivatives in designing materials with specific optical properties Du et al., 2020.

Pesticide Synthesis

  • Shi-long (2006) reported on the synthesis of the benzoylurea insecticide Teflubenzuron from 2,6-difluorobenzamide, a process that underscores the relevance of difluorobenzoic acid derivatives in the synthesis of agricultural chemicals. The methodology showcases the environmental and yield advantages of certain synthetic pathways, providing a context for the use of compounds like 3,5-dibromo-2,6-difluorobenzoic acid in pesticide development Shi-long, 2006.

Safety and Hazards

The safety data sheet for a related compound, 3,5-Difluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Mechanism of Action

Target of Action

Similar compounds are known to interact with enzymes like cytochrome p450 .

Mode of Action

It is believed to function as a competitive inhibitor of enzymes like cytochrome P450 . Competitive inhibitors work by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.

properties

IUPAC Name

3,5-dibromo-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNNKGHXSMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,6-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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